An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Bromo-4-fluorobenzyl)-1H-imidazole
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Bromo-4-fluorobenzyl)-1H-imidazole
Introduction
In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the imidazole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics.[1][3] This guide focuses on a specific, highly functionalized derivative: 1-(2-bromo-4-fluorobenzyl)-1H-imidazole .
This molecule is a key intermediate, designed with strategic functional groups that empower researchers and drug development professionals. The benzyl group links the imidazole core to a substituted phenyl ring, a common motif in pharmacologically active agents. More importantly, the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring are not incidental. The bromine serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.
This document provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical profile of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole, serving as a vital resource for scientists engaged in synthetic and medicinal chemistry.
Molecular Structure and Identification
Chemical Structure
The structure of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is defined by an imidazole ring N-substituted with a benzyl group, which is itself substituted with bromo and fluoro groups at positions 2 and 4, respectively.
Caption: Chemical structure of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. While experimental data for this specific isomer is not widely published, properties can be reliably inferred from closely related analogs and computational models.
| Property | Value | Source/Comment |
| CAS Number | Not explicitly assigned | Analog 1-(4-bromo-2-fluorobenzyl)-1H-imidazole is 1247045-93-7.[4] |
| Molecular Formula | C₁₀H₈BrFN₂ | Calculated |
| Molecular Weight | 255.09 g/mol | Calculated |
| Appearance | White to off-white solid | Expected, based on similar compounds. |
| Melting Point | Data not available | Analog 1-(4-bromobenzyl)-1H-imidazole melts at 75°C.[5] |
| Boiling Point | Data not available | High boiling point expected due to polarity and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, THF). Sparingly soluble in water. | Based on the polar imidazole ring and the hydrophobic substituted benzyl group.[1][6] |
| pKa | ~5-6 (for the conjugate acid) | Typical for N-alkylated imidazoles. |
Synthesis and Purification
Synthetic Strategy: Nucleophilic Substitution
The most direct and widely adopted strategy for the synthesis of 1-substituted imidazoles is the N-alkylation of the imidazole ring.[7] This reaction is a classic bimolecular nucleophilic substitution (Sₙ2), where the nucleophilic nitrogen of imidazole attacks the electrophilic benzylic carbon of a suitable benzyl halide.
Causality of Experimental Choices:
-
Starting Materials: Imidazole and 2-bromo-4-fluorobenzyl bromide are the logical precursors. The benzyl bromide is the electrophile, activated towards substitution by the electron-withdrawing nature of the phenyl ring and the inherent reactivity of benzylic halides.
-
Base: A base is required to deprotonate imidazole, significantly increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), a mild and cost-effective base, or sodium hydride (NaH), a stronger, non-nucleophilic base for more challenging alkylations.[7]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) is ideal. These solvents can dissolve the ionic intermediates and reactants without participating in the reaction.[8]
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a robust and scalable laboratory synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
Materials:
-
Imidazole (1.0 eq)
-
2-Bromo-4-fluorobenzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous DMF. Stir until the imidazole is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Electrophile Addition: Add 2-bromo-4-fluorobenzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole.
Spectroscopic and Analytical Profile
Characterization by spectroscopic methods is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of the imidazole and substituted benzyl moieties.[11][12][13]
| Technique | Expected Characteristics |
| ¹H NMR | ~7.5-7.8 ppm (s, 1H): Imidazole C2-H. ~7.0-7.4 ppm (m, 3H): Aromatic protons on the phenyl ring. ~7.1 ppm (s, 1H): Imidazole C4-H or C5-H. ~6.9 ppm (s, 1H): Imidazole C5-H or C4-H. ~5.3 ppm (s, 2H): Benzylic CH₂ protons. |
| ¹³C NMR | ~138 ppm: Imidazole C2. ~119-135 ppm: Aromatic carbons of the phenyl ring (including C-Br and C-F). ~129 ppm: Imidazole C4. ~120 ppm: Imidazole C5. ~50 ppm: Benzylic CH₂ carbon. |
| Mass Spec (ESI+) | m/z ~255 & 257: Molecular ion peaks [M+H]⁺ showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| IR (KBr, cm⁻¹) | ~3100-3150: Imidazole C-H stretch. ~3030-3080: Aromatic C-H stretch. ~1500-1600: C=C and C=N ring stretching. ~1200-1250: Aryl C-F stretch. ~1000-1100: Aryl C-Br stretch. |
Chemical Reactivity and Synthetic Potential
The true value of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole in drug development lies in its designed reactivity, which allows for further elaboration into more complex molecular architectures.
Reactivity of the Imidazole Core
The imidazole ring is aromatic and amphoteric, meaning it can act as both a weak acid and a weak base.[6] The N-3 nitrogen is basic and can be protonated or act as a ligand for metal centers. Electrophilic substitution on the imidazole ring is possible, though less facile than in more electron-rich heterocycles.
Reactivity of the Aryl Bromide: A Gateway to Complexity
The aryl bromide at the 2-position of the benzyl group is the most significant feature for synthetic diversification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[14]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of new aryl, heteroaryl, or alkyl groups. This is one of the most robust and functional-group-tolerant C-C bond-forming reactions.[15][16]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the installation of diverse amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid scaffolds and further synthetic handles.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to ketones, amides, or esters.[17]
The choice of aryl bromide over a less reactive aryl chloride is a deliberate design feature to ensure efficient oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[15][18]
Synthetic Utility Workflow
Caption: Synthetic utility of the aryl bromide for library generation.
Applications in Research and Drug Development
1-(2-bromo-4-fluorobenzyl)-1H-imidazole is not typically an end-product but rather a high-value intermediate or building block. The benzimidazole scaffold, a close relative, is found in numerous FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.[3][19][20] Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[21][22][23][24]
The strategic placement of the bromo and fluoro groups allows this molecule to be used in:
-
Fragment-Based Drug Discovery (FBDD): As a core fragment for library synthesis to explore structure-activity relationships (SAR).
-
Lead Optimization: To introduce specific groups that can improve potency, selectivity, or pharmacokinetic profiles (ADME properties) of a lead compound.
-
Synthesis of Complex Target Molecules: As a key precursor in a multi-step synthesis of a complex active pharmaceutical ingredient (API).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(2-bromo-4-fluorobenzyl)-1H-imidazole is not available, a hazard assessment can be made based on its constituent parts: N-alkylated imidazoles and brominated aromatic compounds.
-
Hazard Identification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Handle with care.[5]
-
Handling and PPE: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Benzimidazole scaffold as a versatile biophore in drug discovery: A review. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Jeyabalan, S., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem. Retrieved February 18, 2026, from [Link]
-
Shankar, V., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Khokra, S. L. (2011). Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Current Achievements of Benzimidazole: A Review. (2024). Preprints.org. Retrieved February 18, 2026, from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 18, 2026, from [Link]
-
Supporting Information. (2007). Wiley-VCH. Retrieved February 18, 2026, from [Link]
-
Espino, G., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved February 18, 2026, from [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved February 18, 2026, from [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. Retrieved February 18, 2026, from [Link]
-
This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit. Retrieved February 18, 2026, from [Link]
- Method for producing high-purity N-alkyl imidazole. (n.d.). Google Patents.
-
1H-Imidazole, 4-bromo-. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Indian Journal of Chemistry. Retrieved February 18, 2026, from [Link]
-
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved February 18, 2026, from [Link]
-
N-alkylation of imidazole by alkaline carbons. (n.d.). Academia.edu. Retrieved February 18, 2026, from [Link]
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). OUCI. Retrieved February 18, 2026, from [Link]
-
Physicochemical Properties of Imidazole. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Asymmetric Autotandem Palladium-Catalyzed Arylation-Cyclization of Alkene-Tethered N-Tosylimines with Arylboronic Acids Enabled. (2026). American Chemical Society. Retrieved February 18, 2026, from [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Retrieved February 18, 2026, from [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
-
Protein purification. (n.d.). Roche. Retrieved February 18, 2026, from [Link]
-
Production, Purification and Crystallization of a ProkaryoticSLC26 Homolog for Structural Studies. (2017). PMC. Retrieved February 18, 2026, from [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cas 1247045-93-7|| where to buy 1-(4-Bromo-2-fluorobenzyl)-1H-imidazole [chemenu.com]
- 5. 1-(4-Bromobenzyl)-1H-imidazole | 72459-46-2 [sigmaaldrich.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Production, Purification and Crystallization of a ProkaryoticSLC26 Homolog for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
